molecular formula C11H15NO2 B13077224 1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one

1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13077224
M. Wt: 193.24 g/mol
InChI Key: NLXVZVOXKVJIBA-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a furan ring and a piperidine ring connected by an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the reaction of furan-2-carbaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The ethanone group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: 1-(Furan-2-yl)-2-(piperidin-2-yl)ethanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of furan and piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)ethan-1-one: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.

    2-(Piperidin-2-yl)ethan-1-one: Lacks the furan ring, reducing its potential for π-π interactions.

    1-(Thiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one: Similar structure but with a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.

Uniqueness

1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of both a furan ring and a piperidine ring, providing a combination of electronic and steric properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(furan-2-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C11H15NO2/c13-10(11-5-3-7-14-11)8-9-4-1-2-6-12-9/h3,5,7,9,12H,1-2,4,6,8H2

InChI Key

NLXVZVOXKVJIBA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CC=CO2

Origin of Product

United States

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